3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one
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Overview
Description
Scientific Research Applications
Pharmacological Effects and Biological Applications
3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one, as part of phenolic compounds like Chlorogenic Acid (CGA), has been noted for its wide range of biological and pharmacological effects. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, and more. It's suggested that CGA can regulate lipid and glucose metabolism, potentially offering therapeutic roles in managing conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The substance has also shown hepatoprotective effects by guarding against chemical or lipopolysaccharide-induced injuries. Its hypocholesterolemic influence might stem from the altered metabolism of nutrients, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Catalytic and Industrial Applications
The compound's structural component, cyclohexene, is noted for its versatile applications in the chemical industry, serving as a precursor or intermediary for various products. The selective oxidation of cyclohexene can lead to products like 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, cyclohex-2-en-1-ol, cyclohex-2-en-1-one, and even adipic acid. These products are extensively used as intermediates in the chemical industry, highlighting the compound's importance in industrial applications and the synthesis of various chemical products. Researchers emphasize the significance of controllable and selective catalytic oxidation reactions for cyclohexene, as it can lead to targeted products that are valuable in both academic and industrial settings (Cao et al., 2018).
properties
IUPAC Name |
3-(3-chloro-4-methylanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-9-5-6-11(8-13(9)14)15-10-3-2-4-12(16)7-10/h5-8,15H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRSLVBMZJSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)CCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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